1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1038240-94-6
Cat. No.: VC2905700
Molecular Formula: C9H6FN3O2
Molecular Weight: 207.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1038240-94-6 |
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Molecular Formula | C9H6FN3O2 |
Molecular Weight | 207.16 g/mol |
IUPAC Name | 1-(2-fluorophenyl)triazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) |
Standard InChI Key | VKSWBIDDMLYYAU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F |
Canonical SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F |
Introduction
Chemical Structure and Properties
Structural Features
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid consists of three key structural components:
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A 1,2,3-triazole heterocyclic ring (a five-membered aromatic ring containing three adjacent nitrogen atoms)
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A 2-fluorophenyl substituent at the N1 position of the triazole ring
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A carboxylic acid functional group at the C4 position of the triazole ring
The molecular formula is C₉H₆FN₃O₂, with a molecular weight of approximately 207.16 g/mol, similar to its positional isomers. The chemical structure can be represented by the SMILES notation: C1=CC=C(C(=C1)F)N2C=C(N=N2)C(=O)O.
Physicochemical Properties
The compound exists as a solid at room temperature, typically appearing as a crystalline powder. Like other triazole carboxylic acids, it likely exhibits:
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Limited water solubility but improved solubility in organic solvents such as methanol, ethanol, DMSO, and DMF
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Amphoteric behavior due to the acidic carboxylic group and the basic nitrogen atoms in the triazole ring
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Relatively high melting point characteristic of heterocyclic carboxylic acids
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Potential for hydrogen bonding through both the carboxylic acid moiety and the triazole nitrogens
Synthesis and Preparation
Synthetic Routes
The primary method for synthesizing 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach typically follows a two-step process:
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Preparation of 2-fluorophenyl azide from 2-fluoroaniline via diazotization followed by azide displacement
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Cycloaddition reaction between the 2-fluorophenyl azide and propiolic acid in the presence of a copper catalyst
Alternative synthetic approaches may include:
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Direct N-arylation of 1H-1,2,3-triazole-4-carboxylic acid with 2-fluoroiodobenzene
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Synthesis via 2-fluorophenylhydrazine intermediates
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Modification of pre-formed triazole derivatives
Reaction Conditions
The CuAAC reaction typically employs the following conditions:
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Catalyst: Copper(I) species, often generated in situ from Cu(II) salts with reducing agents like sodium ascorbate
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Solvent: Water/alcohol mixtures (e.g., water/t-butanol or water/ethanol)
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Temperature: Room temperature to 60°C
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Time: 12-24 hours
The ortho position of the fluorine atom may introduce steric considerations that could affect reaction kinetics, potentially requiring adjusted conditions compared to meta or para substituted analogs.
Purification Methods
Purification of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves:
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Column chromatography using silica gel with appropriate solvent systems
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Recrystallization from suitable solvents (ethanol/water or acetone/hexane mixtures)
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Acid-base extraction techniques, leveraging the carboxylic acid functionality
The final product characterization commonly employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm structure and purity.
Chemical Reactivity
Functional Group Reactivity
The compound exhibits reactivity patterns determined by its three main functional components:
Carboxylic Acid Group:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to produce amide derivatives
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Salt formation with bases, enhancing water solubility
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Decarboxylation under harsh conditions
Triazole Ring:
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Generally stable to oxidation and reduction conditions
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Potential for coordination with metal ions through nitrogen atoms
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Limited electrophilic and nucleophilic substitution reactions
2-Fluorophenyl Group:
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Possible nucleophilic aromatic substitution (SNAr) of the fluorine atom, facilitated by its ortho position
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Electrophilic aromatic substitution reactions at available positions on the phenyl ring
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Metal-catalyzed cross-coupling reactions
Structure-Activity Relationships
The positioning of the fluorine atom at the ortho position creates distinct structural effects compared to meta or para substitution:
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The ortho-fluorine likely influences the dihedral angle between the phenyl and triazole rings due to steric interactions
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Potential intramolecular interactions between the ortho-fluorine and the adjacent triazole nitrogen
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Electronic effects of the fluorine atom are transmitted differently through the molecular framework based on its proximity to the triazole ring
These structural features can significantly impact the compound's behavior in biological systems and its applications in materials science.
Analytical Characterization
Spectroscopic Properties
NMR Spectroscopy:
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits characteristic NMR signals:
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¹H NMR shows:
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Triazole C5-H proton as a singlet (approximately δ 8.5-9.0 ppm)
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Complex coupling patterns for the 2-fluorophenyl protons due to H-F coupling
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Carboxylic acid proton as a broad singlet (δ 12-13 ppm)
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¹³C NMR displays:
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Characteristic signals for the triazole carbons
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C-F coupling patterns for the fluorinated phenyl carbons
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Carboxylic acid carbon (approximately δ 160-165 ppm)
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¹⁹F NMR typically shows a single signal characteristic of ortho-substituted fluoroarenes
IR Spectroscopy:
Key absorption bands include:
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O-H stretching of carboxylic acid (broad, 2500-3300 cm⁻¹)
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C=O stretching of carboxylic acid (1700-1725 cm⁻¹)
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C=N and N=N stretching modes of the triazole ring (1400-1650 cm⁻¹)
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C-F stretching (1000-1400 cm⁻¹)
Chromatographic Behavior
The compound can be analyzed and purified using various chromatographic techniques:
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HPLC analysis typically employs reverse-phase columns (C18) with water/acetonitrile mobile phases
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TLC visualization often requires UV detection due to the aromatic systems
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The carboxylic acid group may necessitate acidified mobile phases to prevent peak tailing
Biological Activity and Applications
Medicinal Chemistry Applications
Based on the reported activities of similar triazole derivatives, 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid may exhibit several potential therapeutic properties:
Anticancer Activity:
Triazole-based compounds have demonstrated cytotoxicity against various cancer cell lines. The table below compares the potential activity profile with related compounds:
Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
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Triazole derivative (compound 4a) | MOLT-4 (leukemia) | 0.13 | |
Doxorubicin (reference drug) | MOLT-4 (leukemia) | 0.15 | |
1-(3-Fluorophenyl) analog | Various cancer cell lines | 0.5-5.0 (estimated) |
The unique ortho-fluorine positioning in the 2-fluorophenyl derivative may confer distinct binding properties with target enzymes or receptors involved in cancer cell proliferation.
Antimicrobial Properties:
Fluorinated triazoles have shown activity against various pathogens. The 2-fluorophenyl substitution pattern might:
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Enhance penetration through microbial cell membranes
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Improve metabolic stability compared to non-fluorinated analogs
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Alter binding affinity to specific bacterial targets
Anti-inflammatory Activity:
The compound may modulate inflammatory pathways through:
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Inhibition of pro-inflammatory enzymes
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Reduction of inflammatory cytokine production
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Interaction with specific receptors involved in inflammation
Structure-Activity Relationships
The biological activity of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is influenced by several structural features:
Effect of Fluorine Position:
The ortho-fluorine creates unique conformational and electronic effects compared to meta or para substitution. Studies with related compounds suggest that:
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Ortho-substitution may restrict rotation around the N-phenyl bond
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The proximity of fluorine to the triazole ring can modulate the compound's electronic distribution
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These effects likely influence binding to biological targets and result in activity profiles distinct from positional isomers
Role of the Carboxylic Acid:
The carboxylic acid group:
Material Science Applications
Beyond medicinal applications, 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid shows potential in materials science:
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Coordination Chemistry: The triazole nitrogens and carboxylic acid group can coordinate with metal ions, creating potential applications in:
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Metal-organic frameworks (MOFs)
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Catalytic systems
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Sensing materials
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Polymer Science: The compound can serve as a monomer or modifier in polymer synthesis:
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Incorporation into polymer backbones through the carboxylic acid functionality
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Creation of materials with enhanced thermal and mechanical properties
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Development of functional polymers with specific recognition capabilities
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Comparative Analysis
Comparison with Positional Isomers
The table below compares 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with its positional isomers:
Property | 2-Fluorophenyl Derivative | 3-Fluorophenyl Derivative | 4-Fluorophenyl Derivative |
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Molecular Weight | 207.16 g/mol | 207.16 g/mol | 207.16 g/mol |
Conformation | Likely restricted rotation due to ortho effect | More rotational freedom | More rotational freedom |
Electronic Distribution | Fluorine closer to triazole ring | Intermediate electronic effect | Most distant fluorine position |
Potential Hydrogen Bonding | Possible intramolecular interaction between F and triazole | No significant intramolecular interaction | No significant intramolecular interaction |
Expected Dipole Moment | Unique vector due to ortho positioning | Different orientation | Different orientation |
These structural differences likely result in distinct physicochemical and biological properties that could be exploited for specific applications.
Related Compounds
Several structurally related compounds have been studied and provide insight into potential properties and applications of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
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1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Shows broad-spectrum antibiotic activity due to its ε-amino acid structure and ability to bind bacterial DNA
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1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Demonstrates enhanced hydrophobicity and antimicrobial activity when incorporated into antimicrobial peptides
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1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits antiproliferative activity against lung cancer cells and inhibits c-Met kinase
Future Research Directions
Synthetic Optimization
Future research could focus on:
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Developing more efficient synthetic routes with higher yields
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Exploring greener chemistry approaches using alternative catalysts or solvent systems
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Creating libraries of derivatives through modification of the carboxylic acid group
Biological Evaluation
Critical areas for investigation include:
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Comprehensive screening against various disease targets to establish a complete bioactivity profile
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Detailed structure-activity relationship studies comparing ortho, meta, and para fluorophenyl derivatives
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Mechanism of action studies to understand the molecular basis of any observed biological activities
Materials Development
Promising research avenues include:
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Exploration of metal complexation properties for catalysis and sensing applications
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Investigation of supramolecular assemblies based on hydrogen bonding and π-stacking interactions
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Development of functional materials with specific electronic or mechanical properties
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